Tetradecenylsuccinic anhydride
Overview
Description
Tetradecenylsuccinic anhydride is a chemical compound known for its unique properties and applications in various fields. It is a versatile material used in scientific research, particularly in drug delivery systems and polymer synthesis.
Chemical Reactions Analysis
Tetradecenylsuccinic anhydride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetradecenylsuccinic anhydride has a wide range of scientific research applications. It is used in chemistry for the synthesis of polymers and other complex molecules. In biology, it is studied for its potential use in drug delivery systems due to its unique properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it has industrial applications in the production of various materials.
Mechanism of Action
The mechanism of action of Tetradecenylsuccinic anhydride involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to exert its effects through specific biochemical interactions. These interactions can influence various biological processes, making it a compound of interest in scientific research.
Comparison with Similar Compounds
Tetradecenylsuccinic anhydride can be compared with other similar compounds, such as other oxolane derivatives. Its uniqueness lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Similar compounds include other oxolane-based molecules and derivatives that share some structural similarities but differ in their specific properties and applications.
Biological Activity
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article examines its biological activities, mechanisms of action, and relevant research findings.
Biological Activities
Anticancer Properties
Research indicates that 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of colorectal cancer cells in vivo. The compound was administered to dimethylhydrazine-induced colorectal carcinoma models at doses of 10 and 25 mg/kg for 15 days. Results showed a marked reduction in tumor growth and improved physiological parameters compared to untreated controls .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects appears to involve modulation of the IL-6/JAK2/STAT3 signaling pathway. Histopathological analyses revealed that treatment with the compound reduced the expression levels of IL-6, JAK2, and STAT3, which are known to promote oncogenesis. Furthermore, quantitative western blot analyses confirmed that the compound effectively down-regulated the phosphorylation of these proteins, indicating a potential mechanism for its anti-carcinogenic effects .
Research Findings
In Vitro Studies
In vitro studies have shown that 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can induce apoptosis in cancer cell lines. The compound was tested against various human cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), where it exhibited moderate cytotoxicity .
Metabolomic Profiling
A comprehensive serum metabolic profiling using NMR spectroscopy was conducted to assess the metabolic alterations induced by colorectal cancer and the restorative effects of the compound. The results indicated that treatment with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid helped restore normal metabolite levels disrupted by cancer progression .
Data Table
Biological Activity | Effect | Mechanism |
---|---|---|
Anticancer | Inhibits tumor growth | Modulation of IL-6/JAK2/STAT3 pathway |
Cytotoxicity | Moderate against A549 and HeLa cells | Induces apoptosis |
Metabolic Restoration | Restores perturbed metabolites | NMR-based profiling |
Case Studies
Colorectal Cancer Model
In a controlled study involving Wistar rats with induced colorectal carcinoma, administration of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid resulted in significant tumor size reduction and improved overall health indicators. The study highlighted the compound's potential as a novel therapeutic agent in colorectal cancer treatment .
Properties
IUPAC Name |
3-tetradec-1-enyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNZJUYUMEJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33806-58-5, 76386-10-2 | |
Record name | 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydro-3-(tetradecenyl)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-Tetradecenyl)succinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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